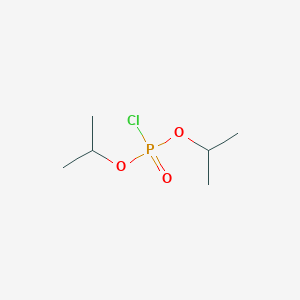

Diisopropyl chlorophosphate

Description

Properties

IUPAC Name |

2-[chloro(propan-2-yloxy)phosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClO3P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFGWNUUDBGEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(OC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180423 | |

| Record name | Phosphorochloridic acid, bis(1-methylethyl) ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2574-25-6 | |

| Record name | Bis(1-methylethyl) phosphorochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2574-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorochloridic acid, diisopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002574256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorochloridic acid, bis(1-methylethyl) ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl Phosphorochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diisopropyl Chlorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diisopropyl chlorophosphate, a key reagent in organic synthesis and pharmaceutical development. This document outlines its chemical properties, synthesis, applications, and safety protocols, presented in a format tailored for scientific and research applications.

Chemical Identification and Properties

This compound, also known as diisopropyl phosphorochloridate, is an important phosphorylating agent.[1] Its fundamental properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 2574-25-6 |

| Molecular Formula | C₆H₁₄ClO₃P |

| IUPAC Name | di(propan-2-yl) phosphorochloridate |

| Synonyms | Diisopropyl phosphorochloridate, Phosphorochloridic acid diisopropyl ester |

| InChI Key | GUFGWNUUDBGEGH-UHFFFAOYSA-N |

| SMILES String | CC(C)OP(Cl)(=O)OC(C)C |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 200.60 g/mol [2] |

| Appearance | Colorless to yellowish liquid[3] |

| Density | ~1.025 g/mL[3] |

| Boiling Point | 97-98 °C[3] |

| Refractive Index (n20/D) | 1.417 |

| Solubility | Soluble in organic solvents like alcohol and ether; insoluble in water.[3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of phosphorus trichloride (B1173362) with isopropyl alcohol. A detailed experimental protocol for a related synthesis is described below, which can be adapted for this compound.

Experimental Protocol: Representative Synthesis via Phosphorylation

This protocol is based on general methods for the synthesis of organophosphates.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Isopropyl alcohol (Propan-2-ol)

-

Anhydrous base (e.g., Pyridine (B92270) or Triethylamine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (B109758) or Diethyl ether)

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Condenser

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

Under an inert atmosphere (N₂ or Ar), a solution of isopropyl alcohol (2.2 equivalents) and anhydrous pyridine (2.2 equivalents) in anhydrous dichloromethane is prepared in a three-necked flask cooled in an ice bath.

-

Phosphorus oxychloride (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the stirred alcohol-pyridine solution via a dropping funnel. The temperature should be maintained at 0-5 °C during the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours).

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of cold water or a dilute acid solution.

-

The organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Safety Precautions:

-

The reaction should be performed in a well-ventilated fume hood.

-

Phosphorus oxychloride is highly corrosive and reacts violently with water.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.

Diagram of Synthesis Workflow:

Applications in Research and Drug Development

This compound is a versatile reagent primarily used as a phosphorylating agent in organic synthesis.[1][3] Its applications are crucial in the pharmaceutical industry for the synthesis of complex molecules.

-

Synthesis of Active Pharmaceutical Ingredients (APIs): It serves as a key building block in the production of various APIs.[1]

-

Enzyme Inhibitors: It is used in the creation of enzyme inhibitors, particularly those targeting serine proteases and acetylcholinesterase.[1]

-

Nucleoside Analogs: The ability to introduce phosphate (B84403) groups makes it valuable in the synthesis of nucleoside analogs, which are often used as antiviral or anticancer agents.[1]

Mechanism of Action: Cholinesterase Inhibition

While specific signaling pathway data for this compound is not extensively published, its structural similarity to other organophosphates like diisopropyl fluorophosphate (B79755) (DFP) suggests a primary mechanism of action as a cholinesterase inhibitor.[4][5] Organophosphates act as irreversible inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors. This results in a range of physiological effects.

Diagram of Acetylcholinesterase Inhibition:

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H300: Fatal if swallowed[2] |

| Acute Toxicity, Dermal | H310: Fatal in contact with skin[2] |

| Acute Toxicity, Inhalation | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[2] |

Handling and Storage:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[6]

-

It is hygroscopic and moisture-sensitive.[6]

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing and wash the skin with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

References

- 1. nbinno.com [nbinno.com]

- 2. Diisopropyl Phosphorochloridate | C6H14ClO3P | CID 164989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Diisopropyl fluorophosphate - Wikipedia [en.wikipedia.org]

- 5. Diethyl chlorophosphate | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2574-25-6 [chemicalbook.com]

Diisopropyl Chlorophosphate: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Synthesis, Analysis, and Applications of Diisopropyl Chlorophosphate for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound (DICP) is a reactive organophosphate compound of significant interest in chemical synthesis and as a subject of toxicological research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activity, primarily as a potent inhibitor of acetylcholinesterase. Furthermore, this document outlines its application as a phosphorylating agent in the synthesis of pharmaceutical intermediates, such as nucleoside analogs.

Core Properties of this compound

This compound is a colorless to light yellow liquid with the chemical formula C₆H₁₄ClO₃P.[1] Its molecular weight is 200.60 g/mol .[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 200.60 g/mol | [2] |

| Chemical Formula | C₆H₁₄ClO₃P | [2] |

| CAS Number | 2574-25-6 | [2] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | 49-53 °C at ~0.1 mmHg | [1] |

| Density | 1.136 g/cm³ | [1] |

| Refractive Index | n20/D 1.417 | [2] |

| Solubility | Soluble in organic solvents, reacts with water. | [1] |

| Stability | Moisture sensitive. | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of phosphorus trichloride (B1173362) with isopropylmagnesium chloride (a Grignard reagent) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).[1] The reaction is typically carried out at low temperatures to control its exothermicity.

Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings

-

Isopropyl chloride

-

Phosphorus trichloride (PCl₃)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

Preparation of Isopropylmagnesium Chloride: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings. A solution of isopropyl chloride in anhydrous THF is added dropwise to the magnesium turnings to initiate the Grignard reaction. The reaction mixture is stirred until the magnesium is consumed.

-

Reaction with Phosphorus Trichloride: The flask containing the Grignard reagent is cooled to -30 °C using a dry ice/acetone bath. A solution of phosphorus trichloride in anhydrous THF is added dropwise to the cooled Grignard solution while maintaining the temperature below -25 °C. The molar ratio of isopropylmagnesium chloride to phosphorus trichloride should be approximately 2:1.

-

Reaction Quenching and Work-up: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure. The fraction collected at 49-53 °C and ~0.1 mmHg corresponds to the pure product.[1]

Purification by Fractional Distillation

Due to the reactive nature of the chlorophosphate group, purification by distillation must be conducted under reduced pressure to avoid thermal decomposition.

Protocol: Fractional Distillation of this compound

Apparatus:

-

A fractional distillation setup with a Vigreux column.

-

A vacuum pump and a pressure gauge.

-

A heating mantle with a stirrer.

-

Receiving flasks cooled in an ice bath.

Procedure:

-

The crude this compound is placed in the distillation flask with a magnetic stir bar.

-

The system is evacuated to a pressure of approximately 0.1 mmHg.

-

The flask is gently heated while stirring.

-

The temperature at the head of the column is monitored closely. Any low-boiling impurities will distill first and should be collected in a separate flask.

-

The fraction distilling at 49-53 °C is collected as the purified this compound.[1]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of this compound. Due to its reactivity, derivatization may be employed to improve its chromatographic behavior, though direct analysis is also possible.

Proposed GC-MS Method:

-

Gas Chromatograph (GC) System: Agilent 6890 or equivalent.

-

Mass Spectrometer (MS) System: Agilent 5973N or equivalent.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

MSD Interface Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Sample Preparation: Samples should be dissolved in an anhydrous organic solvent, such as hexane (B92381) or ethyl acetate, to a concentration of approximately 10-100 µg/mL.

Biological Activity and Signaling Pathway

While direct studies on the biological activity of this compound are limited, its close structural analog, diisopropyl fluorophosphate (B79755) (DFP), is a well-characterized neurotoxin that acts as an irreversible inhibitor of acetylcholinesterase (AChE).[3][4] It is highly probable that this compound exhibits a similar mechanism of action.

Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) into choline (B1196258) and acetic acid, a process that terminates the nerve signal. Organophosphates like DFP, and likely DICP, act as irreversible inhibitors of AChE by phosphorylating the serine residue in the active site of the enzyme. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[3][5]

Application in Drug Development: Synthesis of Nucleoside Analogs

This compound is a valuable reagent in organic synthesis, particularly as a phosphorylating agent.[6] This reactivity is harnessed in the development of pharmaceutical compounds, including nucleoside analogs, which are a cornerstone of antiviral and anticancer therapies.

Experimental Workflow: Phosphorylation of Nucleosides

The synthesis of nucleoside monophosphate prodrugs often involves the phosphorylation of a protected nucleoside. This compound can be used to introduce the phosphate (B84403) moiety, which is subsequently modified to generate the desired prodrug.

This workflow involves the reaction of a nucleoside, with its other reactive functional groups protected, with this compound in the presence of a base to yield a diisopropyl phosphorylated intermediate. This intermediate can then be deprotected or further modified to produce the final nucleoside monophosphate prodrug.[7]

Safety and Handling

This compound is a highly toxic and corrosive compound. It is fatal if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[2] All handling of this chemical should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a reactive and versatile chemical with important applications in organic synthesis, particularly in the phosphorylation of molecules for drug development. Its presumed biological activity as an acetylcholinesterase inhibitor also makes it a compound of interest for toxicological studies. The experimental protocols and data presented in this guide are intended to provide researchers and scientists with a comprehensive resource for the safe and effective use of this compound in their work. Strict adherence to safety protocols is paramount when handling this hazardous material.

References

- 1. CN1724548A - The synthetic method of diisopropyl phosphine chloride - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Diisopropylfluorophosphate inhibits acetylcholinesterase activity and disrupts somitogenesis in the zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotection against diisopropylfluorophosphate in acute hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

Diisopropyl Chlorophosphate: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl chlorophosphate (DICP), with the CAS number 2574-25-6, is a reactive organophosphorus compound widely utilized in organic synthesis and pharmaceutical development.[1] As a key phosphorylating agent, it enables the introduction of a diisopropyl phosphate (B84403) group onto various nucleophilic substrates, a critical step in the synthesis of numerous biologically active molecules, including enzyme inhibitors and nucleoside analogs.[1][2] Its utility is underscored by its role as an intermediate in the production of other organophosphorus compounds, such as the potent acetylcholinesterase inhibitor diisopropyl fluorophosphate (B79755) (DFP). This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its application in the development of targeted therapeutic agents.

Chemical and Physical Properties

This compound is a colorless to nearly colorless liquid characterized by its high reactivity, particularly its sensitivity to moisture.[3][4] Its physical and chemical properties are summarized in the table below, providing essential data for its safe handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄ClO₃P | [5] |

| Molecular Weight | 200.60 g/mol | [5] |

| Appearance | Clear, colorless to almost colorless liquid | [3] |

| Odor | Pungent | [4] |

| Boiling Point | 49-53 °C at ~0.1 mmHg | [3] |

| Density | ~1.135 g/cm³ | [3] |

| Refractive Index (n20/D) | 1.417 | [3] |

| Solubility | Soluble in organic solvents (e.g., alcohol, ether); insoluble in water. | [4] |

| Stability | Moisture sensitive, hygroscopic. | [3] |

| Flash Point | 83.8 °C | [3] |

| Vapor Pressure | 0.101 mmHg at 25 °C | [3] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public databases. The following tables provide predicted spectroscopic characteristics based on its chemical structure and data from analogous organophosphorus compounds. These predictions are valuable for compound identification and quality control.

¹H NMR Spectroscopy (Predicted)

| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| (CH₃)₂CH- | Doublet | 1.3 - 1.4 | J(H,H) ≈ 6.2 Hz |

| (CH₃)₂CH- | Multiplet | 4.7 - 4.9 | J(H,H) ≈ 6.2 Hz, J(P,H) ≈ 8.5 Hz |

¹³C NMR Spectroscopy (Predicted)

| Carbon Atom | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| C H₃ | 23 - 24 | J(C,P) ≈ 4-5 Hz |

| C H | 70 - 72 | J(C,P) ≈ 5-6 Hz |

³¹P NMR Spectroscopy (Predicted)

| Phosphorus Atom | Approx. Chemical Shift (δ, ppm) |

| (i-PrO)₂P (O)Cl | +3 to +7 |

Note: ³¹P NMR chemical shifts are referenced to 85% H₃PO₄. The exact shift can vary based on solvent and concentration.

Infrared (IR) Spectroscopy (Predicted)

| Functional Group | Characteristic Absorption (cm⁻¹) |

| P=O Stretch | 1280 - 1300 (strong) |

| P-O-C Stretch | 1000 - 1050 (strong) |

| C-H Stretch | 2850 - 3000 (medium-strong) |

| P-Cl Stretch | 500 - 600 (medium) |

Mass Spectrometry

Electron impact mass spectrometry of this compound results in a characteristic fragmentation pattern. The major observed fragments are listed below.

| m/z | Relative Intensity | Probable Fragment Identity |

| 117 | Top Peak | [M - C₃H₇O - Cl]⁺ |

| 143 | 2nd Highest | [M - C₃H₇O]⁺ |

| 43 | 3rd Highest | [C₃H₇]⁺ |

Reactivity and Stability

This compound is a highly reactive compound primarily used for its phosphorylating ability.

-

Hydrolysis : It is sensitive to moisture and undergoes hydrolysis to form diisopropyl phosphate and hydrochloric acid. This reactivity necessitates handling under anhydrous conditions and storage in a dry, inert atmosphere.

-

Nucleophilic Substitution : The phosphorus-chlorine bond is susceptible to nucleophilic attack. Alcohols, amines, and other nucleophiles readily displace the chloride ion, forming the corresponding phosphate esters or phosphoramidates. This is the basis of its utility as a phosphorylating agent.

-

Thermal Stability : While stable at room temperature if kept dry, it can decompose upon heating, emitting toxic fumes of hydrogen chloride and phosphorus oxides.

Experimental Protocols

Synthesis of this compound (via in situ generation)

This protocol describes the formation of this compound from phosphorus oxychloride and isopropanol (B130326), which is then immediately used in a subsequent reaction.[6]

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Isopropanol (iPrOH)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Base (e.g., Pyridine or Triethylamine)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with anhydrous solvent and the substrate to be phosphorylated.

-

Cool the flask to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of isopropanol (2.0 equivalents) and base (2.0 equivalents) in the anhydrous solvent.

-

Slowly add phosphorus oxychloride (1.0 equivalent) to the cooled reaction flask containing the substrate.

-

Add the isopropanol/base solution dropwise from the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction mixture containing the phosphorylated product can be worked up by washing with water, dilute acid, and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄), filtration, and purification by column chromatography or distillation.

Caption: Synthesis of this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is adapted from a protocol for the related compound, diisopropyl fluorophosphate, and is suitable for the trace analysis of this compound in biological or environmental matrices.[2]

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

Place the sample (e.g., 1 mL of plasma or homogenized tissue) into a 10 mL headspace vial.

-

Add a salt solution (e.g., NaCl to 30% w/v) to increase the volatility of the analyte.

-

Seal the vial and pre-incubate at 60 °C for 5 minutes.

-

Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 30 minutes at 60 °C with agitation.

2. GC-MS Analysis:

-

Injector: Desorb the SPME fiber in the GC inlet at 250 °C for 5 minutes in splitless mode.

-

Column: Use a capillary column suitable for semi-volatile compounds, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Mode: Scan from m/z 40 to 300 for qualitative analysis or use Selected Ion Monitoring (SIM) for quantitative analysis, targeting the characteristic ions (e.g., m/z 117, 143, 43).

-

Caption: GC-MS analytical workflow.

Applications in Drug Development

This compound is a valuable reagent for introducing phosphate moieties into drug candidates, which can modulate their solubility, cell permeability, and biological activity.[2]

Synthesis of a Mitochondrial Complex Inhibitor

A notable application is the synthesis of N-(O,O-diisopropylphosphoryl)-benzyltetrahydroisoquinoline, a potent inhibitor of mitochondrial complexes I and III.[6] This compound is synthesized in a one-pot procedure where this compound is generated in situ and reacts with a benzyltetrahydroisoquinoline imine intermediate.

Caption: Phosphorylation of an imine intermediate.

Mechanism of Action: Inhibition of the Electron Transport Chain

The resulting N-phosphorylated benzyltetrahydroisoquinoline derivative acts as a powerful inhibitor of the mitochondrial electron transport chain.[6][7][8] Specifically, it targets Complex I (NADH:ubiquinone oxidoreductase) and Complex III (ubiquinone:cytochrome c oxidoreductase). By blocking electron flow through these critical complexes, the compound disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This inhibition of cellular respiration leads to a decrease in energy production and can induce apoptosis, making such compounds potential candidates for anticancer therapies.[9]

Caption: Inhibition of Mitochondrial Electron Transport Chain.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of diisopropylfluorophosphate in rat plasma and brain tissue by headspace solid-phase microextraction gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diisopropyl Phosphorochloridate | 2574-25-6 | TCI AMERICA [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. Diisopropyl Phosphorochloridate | C6H14ClO3P | CID 164989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of N-diisopropyl phosphoryl benzyltetrahydroisoquinoline, a new class of mitochondrial complexes I and III inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of mitochondrial NADH-ubiquinone oxidoreductase activity and ATP synthesis by tetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of mitochondrial respiration by 1,2,3,4-tetrahydroisoquinoline-like endogenous alkaloids in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Structure of Diisopropyl Chlorophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl chlorophosphate is a key organophosphorus compound utilized as a precursor in the synthesis of a variety of biologically active molecules, including enzyme inhibitors and therapeutic agents. A thorough understanding of its synthesis and structural characteristics is paramount for its effective and safe application in research and development. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols. Furthermore, it presents a detailed structural elucidation based on spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using process diagrams.

Synthesis of this compound

The synthesis of this compound can be achieved through two principal methods: the reaction of phosphorus oxychloride with isopropanol (B130326) and the chlorination of diisopropyl phosphite (B83602). Both methods are widely employed, with the choice often depending on the availability of starting materials and desired scale of production.

Method 1: Reaction of Phosphorus Oxychloride with Isopropanol

This method involves the direct reaction of phosphorus oxychloride (POCl₃) with isopropanol. The stoichiometry of the reactants is crucial to favor the formation of the desired dichloridate, which is then further reacted to yield the final product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Isopropanol

-

Pyridine (B92270) (or other suitable base)

-

Anhydrous diethyl ether (or other inert solvent)

Procedure:

-

A solution of isopropanol (2.0 equivalents) and pyridine (2.0 equivalents) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath to 0 °C.

-

Phosphorus oxychloride (1.0 equivalent) is added dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The resulting precipitate (pyridinium hydrochloride) is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude this compound is then purified by vacuum distillation.

Method 2: Chlorination of Diisopropyl Phosphite

This two-step synthesis first involves the preparation of diisopropyl phosphite from phosphorus trichloride (B1173362) (PCl₃) and isopropanol. The resulting diisopropyl phosphite is then chlorinated to yield this compound.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Isopropanol

-

Anhydrous toluene (B28343) (or other inert solvent)

Procedure:

-

A solution of isopropanol (3.0 equivalents) in anhydrous toluene is placed in a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a condenser.

-

The solution is cooled to 0 °C in an ice bath.

-

Phosphorus trichloride (1.0 equivalent) is added dropwise with vigorous stirring, keeping the temperature below 10 °C.[1]

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

The reaction mixture is then washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield crude diisopropyl phosphite.

Materials:

-

Diisopropyl phosphite

-

Chlorine (Cl₂) gas or N-chlorosuccinimide (NCS)

-

Carbon tetrachloride (or other inert solvent)

Procedure:

-

Diisopropyl phosphite is dissolved in carbon tetrachloride in a reaction vessel.

-

The solution is cooled to 0 °C.

-

A stream of dry chlorine gas is bubbled through the solution, or N-chlorosuccinimide (1.1 equivalents) is added portion-wise, while maintaining the temperature at 0-5 °C.

-

The reaction is monitored by ³¹P NMR spectroscopy until the starting material is consumed.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford pure this compound.

| Synthesis Method | Key Reactants | Typical Yield (%) | Purity (%) | Reference |

| From POCl₃ | Phosphorus oxychloride, Isopropanol | 75-85 | >95 | [2] |

| From Diisopropyl Phosphite | Diisopropyl phosphite, Chlorine/NCS | 80-90 | >97 | [1] |

Table 1: Comparison of Synthetic Methods for this compound.

Structure and Spectroscopic Data

The molecular structure of this compound is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a chlorine atom and two isopropoxy groups.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ClO₃P | [3] |

| Molecular Weight | 200.60 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 49-53 °C at 0.1 mmHg | |

| Refractive Index (n²⁰/D) | 1.417 | [3] |

| CAS Number | 2574-25-6 | [3] |

Table 2: Physical and Chemical Properties of this compound.

Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the methine and methyl protons of the isopropyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~4.9 | Multiplet (septet of doublets) | 2H | -OCH- | J(H,H) ≈ 6.2, J(P,H) ≈ 8.5 |

| ~1.4 | Doublet | 12H | -CH₃ | J(H,H) ≈ 6.2 |

Table 3: ¹H NMR Spectral Data for this compound.

The methine proton (-OCH-) appears as a multiplet due to coupling with the six adjacent methyl protons and the phosphorus atom. The methyl protons (-CH₃) appear as a doublet due to coupling with the adjacent methine proton.

The ¹³C NMR spectrum shows two distinct signals for the two types of carbon atoms in the isopropyl groups.

| Chemical Shift (δ, ppm) | Assignment |

| ~73 | -OCH- |

| ~24 | -CH₃ |

Table 4: ¹³C NMR Spectral Data for this compound.

The carbon of the methine group is deshielded due to its attachment to the electronegative oxygen atom, resulting in a downfield chemical shift.

The ³¹P NMR spectrum of this compound exhibits a single resonance, characteristic of a pentavalent phosphorus atom in a phosphate-like environment.

| Chemical Shift (δ, ppm) | Reference |

| ~3-5 | 85% H₃PO₄ |

Table 5: ³¹P NMR Spectral Data for this compound.

The chemical shift is in the typical range for phosphate (B84403) esters.

The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2940 | Strong | C-H stretch (sp³) |

| 1280-1260 | Strong | P=O stretch |

| 1010-990 | Strong | P-O-C stretch |

| 600-500 | Medium | P-Cl stretch |

Table 6: Characteristic IR Absorption Bands for this compound.

The strong absorption band for the P=O stretch is a key diagnostic feature in the IR spectrum.

The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 200/202 | Low | [M]⁺ (isotopic pattern for Cl) |

| 159 | High | [M - C₃H₇]⁺ |

| 117 | Medium | [M - C₃H₇O - Cl]⁺ |

| 99 | Medium | [(i-PrO)₂P]⁺ |

Table 7: Major Fragmentation Ions in the Mass Spectrum of this compound.

The presence of the M and M+2 peaks in an approximate 3:1 ratio is indicative of a molecule containing one chlorine atom. Common fragmentation pathways include the loss of an isopropyl group and cleavage of the P-Cl bond.

Safety Information

This compound is a corrosive and toxic compound. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and should be stored under an inert atmosphere.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural characterization of this compound. The outlined experimental protocols for its preparation via two common synthetic routes offer practical guidance for laboratory synthesis. The comprehensive spectroscopic data and their interpretation serve as a valuable reference for the structural confirmation of the compound. This information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this important chemical intermediate.

References

An In-depth Technical Guide to the Reactivity of Diisopropyl Chlorophosphate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl chlorophosphate (DICP) is a highly reactive organophosphorus compound extensively utilized as a phosphorylating agent in organic synthesis. Its utility stems from the electrophilic nature of the phosphorus atom, making it susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, thiols, and water. It consolidates available quantitative data on reaction kinetics and yields, presents detailed experimental protocols for key reactions, and visualizes reaction mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a centralized and in-depth understanding of the chemical behavior of this compound.

Introduction

This compound, with the chemical formula C₆H₁₄ClO₃P, is a colorless liquid that serves as a versatile reagent for the introduction of a diisopropyl phosphate (B84403) moiety onto various substrate molecules. The core of its reactivity lies in the phosphorus-chlorine bond, where the chlorine atom acts as a good leaving group upon nucleophilic attack at the phosphorus center. This process, known as phosphorylation, is a fundamental transformation in both biological systems and synthetic chemistry. Understanding the kinetics and mechanisms of these reactions is crucial for controlling reaction outcomes, optimizing yields, and designing novel synthetic methodologies.

The general reaction of this compound with a nucleophile (Nu) can be represented as follows:

(i-PrO)₂P(O)Cl + Nu⁻ → (i-PrO)₂P(O)Nu + Cl⁻

The rate and efficiency of this reaction are highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. This guide will delve into the specifics of these factors for different classes of nucleophiles.

Reactivity with Amines

The reaction of this compound with amines, known as aminolysis, leads to the formation of phosphoramidates. This reaction is of significant interest in the synthesis of prodrugs and other biologically active molecules.

Reaction Kinetics and Mechanism

The aminolysis of this compound generally proceeds through a nucleophilic substitution mechanism at the phosphorus center. Kinetic studies on the reaction of this compound with anilines in acetonitrile (B52724) have provided insights into the reaction mechanism. The reaction is proposed to proceed via a concerted Sₙ2-like mechanism.

A study on the anilinolysis of this compound in acetonitrile suggests a concerted mechanism.[1] The reaction likely involves a transition state where the P-N bond is forming concurrently with the cleavage of the P-Cl bond. The mechanism can be influenced by the steric hindrance of the nucleophile and the substrate.[1]

Quantitative Data

The following table summarizes available kinetic data for the reaction of this compound with anilines.

| Nucleophile | Solvent | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| Aniline (B41778) | Acetonitrile | Data not available in search results | |

| Substituted Anilines | Acetonitrile | Qualitative discussion available[1] | [1] |

Note: Specific rate constants for the reaction of this compound with various amines were not found in the provided search results. The table is structured to be populated with such data when available.

Experimental Protocol: Phosphorylation of Aniline

Objective: To synthesize N-phenyl-P,P-diisopropylphosphonamidate.

Materials:

-

This compound

-

Aniline

-

Triethylamine (B128534) (or another suitable base)

-

Anhydrous acetonitrile (or other suitable aprotic solvent)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Equipment for extraction and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.05 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC or LC-MS is recommended).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by liquid-liquid extraction followed by column chromatography on silica (B1680970) gel.

Reactivity with Alcohols

The reaction of this compound with alcohols is a widely used method for the synthesis of phosphate esters. This reaction is crucial in the preparation of various biologically important molecules and their analogs.

Reaction Kinetics and Mechanism

The phosphorylation of alcohols with this compound typically proceeds via a nucleophilic substitution reaction. The reaction is often carried out in the presence of a base to neutralize the HCl generated. The reactivity of the alcohol depends on its steric hindrance, with primary alcohols generally reacting faster than secondary, and tertiary alcohols being the least reactive.

Quantitative Data

The following table is intended to summarize the yields of phosphate esters from the reaction of this compound with various alcohols under standardized conditions.

| Alcohol | Base | Solvent | Yield (%) | Reference |

| Ethanol (B145695) | Triethylamine | Dichloromethane | Data not available | |

| Isopropanol | Pyridine (B92270) | Tetrahydrofuran | Data not available | |

| tert-Butanol | DABCO | Acetonitrile | Data not available | |

| Phenol | Triethylamine | Dichloromethane | Data not available |

Note: While several sources describe the phosphorylation of alcohols, a systematic, comparative dataset of yields under uniform conditions was not available in the search results.

Experimental Protocol: Phosphorylation of Ethanol

Objective: To synthesize diethyl diisopropyl phosphate.

Materials:

-

This compound

-

Anhydrous ethanol

-

Pyridine (or another suitable base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Standard glassware for organic synthesis

-

Magnetic stirrer

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve anhydrous ethanol (1.0 eq) and pyridine (1.1 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C.

-

Add this compound (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

-

Filter the reaction mixture to remove pyridinium (B92312) hydrochloride.

-

Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation under reduced pressure or column chromatography if necessary.

Reactivity with Thiols

The reaction of this compound with thiols (mercaptans) leads to the formation of thiophosphates. These compounds are important in various applications, including the synthesis of pesticides and pharmaceuticals.

Reaction Kinetics and Mechanism

The reaction with thiols is analogous to that with alcohols and amines, proceeding through nucleophilic substitution at the phosphorus center. Thiolates (RS⁻), being strong nucleophiles, are expected to react readily with this compound. The reaction is typically carried out in the presence of a base to deprotonate the thiol.

Quantitative Data

Quantitative kinetic and yield data for the reaction of this compound with a range of thiols is not well-documented in the public literature found.

| Thiol | Base | Solvent | Yield (%) | Reference |

| Ethanethiol (B150549) | Triethylamine | Dichloromethane | Data not available | |

| Thiophenol | Sodium Hydride | Tetrahydrofuran | Data not available |

Note: This table is a template for future data compilation.

Experimental Protocol: Synthesis of S-alkyl Diisopropyl Thiophosphates

Objective: To synthesize S-ethyl diisopropyl thiophosphate.

Materials:

-

This compound

-

Ethanethiol

-

A suitable base (e.g., triethylamine or sodium hydride)

-

Anhydrous aprotic solvent (e.g., THF or dichloromethane)

-

Standard glassware for organic synthesis

Procedure:

-

In a dry flask under an inert atmosphere, dissolve ethanethiol (1.0 eq) in the anhydrous solvent.

-

If using a base like triethylamine (1.1 eq), add it to the solution. If using a stronger base like sodium hydride, add the thiol solution to a suspension of NaH (1.1 eq) in the solvent at 0 °C.

-

Cool the mixture to 0 °C and slowly add this compound (1.05 eq).

-

Stir the reaction at room temperature until completion (monitor by TLC or GC-MS).

-

Quench the reaction carefully with water if sodium hydride was used.

-

Perform a standard aqueous workup (extraction with an organic solvent, washing with water and brine).

-

Dry the organic layer, concentrate, and purify the product by chromatography or distillation.

Reactivity with Water (Hydrolysis)

This compound is susceptible to hydrolysis, a reaction that can be a significant side reaction in phosphorylation procedures if moisture is not rigorously excluded.

Reaction Kinetics and Mechanism

The hydrolysis of this compound yields diisopropyl hydrogen phosphate and hydrochloric acid. The reaction mechanism is a nucleophilic attack of water on the phosphorus center. The rate of hydrolysis is dependent on the pH of the medium. For the similar compound, diisopropyl fluorophosphate, hydrolysis half-lives range from 16.7 hours to 2.2 days at temperatures of 37 to 25 °C.[2]

Quantitative Data

Specific kinetic data for the hydrolysis of this compound under various pH conditions were not found in the search results.

| Condition | Temperature (°C) | Half-life (t₁₂) | Reference |

| Neutral pH | 25 | Data not available | |

| Acidic pH | 25 | Data not available | |

| Basic pH | 25 | Data not available |

Visualizations

Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for the reaction of this compound with nucleophiles.

References

The Core Mechanism of Phosphorylation by Diisopropyl Chlorophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl chlorophosphate is a highly reactive organophosphorus compound widely utilized in chemical biology and drug development as a potent phosphorylating agent. Its utility stems from its ability to introduce a diisopropyl phosphate (B84403) group onto nucleophilic residues, most notably the hydroxyl groups of alcohols, including serine, threonine, and tyrosine residues in proteins. This technical guide provides an in-depth exploration of the core mechanism of phosphorylation by this compound, supported by experimental protocols, quantitative data, and visual representations of the involved chemical and biological pathways. Understanding this mechanism is critical for its application as a tool to study and modulate biological processes, particularly in the context of enzyme inhibition and signal transduction.

Core Mechanism of Phosphorylation

The phosphorylation of an alcohol by this compound proceeds through a bimolecular nucleophilic substitution (S(_N)2) reaction at the phosphorus center. The phosphorus atom in this compound is electrophilic due to the electron-withdrawing effects of the chlorine atom and the doubly bonded oxygen atom.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or 1,4-diazabicyclo[2.2.2]octane (DABCO). The base serves a dual purpose: it deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

The mechanism can be summarized in the following steps:

-

Activation of the Nucleophile: The base abstracts a proton from the alcohol (ROH), generating a more potent nucleophile, the alkoxide (RO⁻).

-

Nucleophilic Attack: The alkoxide attacks the electrophilic phosphorus atom of this compound.

-

Transition State: A trigonal bipyramidal transition state is formed where the incoming alkoxide and the leaving chloride ion occupy the apical positions.

-

Inversion of Configuration: The chloride ion is displaced, and the reaction proceeds with an inversion of configuration at the phosphorus center.

-

Product Formation: The final products are the diisopropyl phosphate ester of the alcohol and the hydrochloride salt of the base.

This S(_N)2 mechanism is favored due to the good leaving group ability of the chloride ion and the accessibility of the phosphorus center to nucleophilic attack.

Quantitative Data

The efficiency of phosphorylation using dialkyl chlorophosphates is dependent on the substrate, reaction conditions, and the specific phosphorylating agent used. The following table summarizes representative yields for the phosphorylation of various alcohols using dialkyl chlorophosphates, including compounds structurally related to this compound.

| Substrate (Alcohol) | Phosphorylating Agent | Base | Solvent | Yield (%) | Reference |

| 6,7-bis(3-hydroxypropyl)-1,3,5,8-tetramethyl-2,4-divinylporphyrin | Dialkyl chlorophosphate | DABCO | Not Specified | 97 | [1] |

| Primary Alcohol | Diphenyl chlorophosphate | Triethylamine | THF | 85-95 | [2] |

| Secondary Alcohol | Diphenyl chlorophosphate | Triethylamine | THF | 80-92 | [2] |

| Tertiary Alcohol | Diphenyl chlorophosphate | Triethylamine | THF | 75-88 | [2] |

| Phenol | Diphenyl chlorophosphate | Triethylamine | THF | 90-96 | [2] |

| 4-Bromobenzyl alcohol | Ψ-Reagent (P(V)-based) | DBU | DCM | 95 | [3][4] |

| (R)-1-Phenylethanol | Ψ-Reagent (P(V)-based) | DBU | DCM | 88 | [3][4] |

Experimental Protocols

The following is a generalized experimental protocol for the phosphorylation of a primary or secondary alcohol using a dialkyl chlorophosphate, based on established methodologies.[1][2]

Materials:

-

Alcohol substrate

-

This compound

-

Anhydrous triethylamine (Et(_3)N) or 1,4-diazabicyclo[2.2.2]octane (DABCO)

-

Anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM)

-

Anhydrous sodium sulfate (B86663) (Na(_2)SO(_4))

-

Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

-

Brine (saturated aqueous NaCl solution)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Inert atmosphere (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with the alcohol substrate (1.0 mmol) and dissolved in anhydrous THF or DCM (10 mL) under an inert atmosphere.

-

Addition of Base: Anhydrous triethylamine (1.5 mmol, 1.5 equivalents) or DABCO (1.5 mmol, 1.5 equivalents) is added to the solution via syringe. The mixture is stirred at room temperature for 10 minutes.

-

Addition of Phosphorylating Agent: this compound (1.2 mmol, 1.2 equivalents) is added dropwise to the stirring solution at 0 °C (ice bath).

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous NaHCO(_3) solution (10 mL). The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous Na(_2)SO(_4), filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diisopropyl phosphate ester.

Visualizations

Mechanism of Phosphorylation

Caption: S(_N)2 mechanism of alcohol phosphorylation by this compound.

Experimental Workflow

Caption: General experimental workflow for alcohol phosphorylation.

Application in Studying Signaling Pathways

This compound and its close analog, diisopropyl fluorophosphate (B79755) (DFP), are invaluable tools for studying signaling pathways, primarily through their ability to irreversibly inhibit certain classes of enzymes.

Inhibition of Serine Proteases

Many critical signaling cascades are regulated by serine proteases. These enzymes have a highly reactive serine residue in their active site which is essential for their catalytic activity. This compound and DFP act as mechanism-based inhibitors of these enzymes. The active site serine attacks the electrophilic phosphorus atom, leading to the formation of a stable, covalent diisopropyl phosphate adduct on the serine residue. This effectively and irreversibly inactivates the enzyme.

By inhibiting specific serine proteases, researchers can elucidate their roles in various signaling pathways, such as those involved in apoptosis, blood coagulation, and inflammation.

Caption: Inhibition of a serine protease by this compound.

Conclusion

This compound is a versatile and powerful reagent for the phosphorylation of alcohols, including key amino acid residues in proteins. Its reactivity is governed by a well-understood S(_N)2 mechanism at the phosphorus center. This property has been effectively harnessed by researchers to investigate and manipulate biological systems, particularly through the irreversible inhibition of serine proteases. The methodologies and data presented in this guide provide a solid foundation for professionals in drug development and chemical biology to effectively utilize this compound in their research endeavors. As with all highly reactive compounds, appropriate safety precautions must be strictly adhered to when handling this compound.

References

Diisopropyl Chlorophosphate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl chlorophosphate (DICP) is a key organophosphorus compound utilized primarily as a phosphorylating agent in organic synthesis. Its reactivity and the facility with which it introduces a diisopropyl phosphate (B84403) moiety are crucial in the synthesis of various biologically active molecules and pharmaceutical intermediates. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring safe handling. This technical guide provides a comprehensive overview of the solubility of this compound, methodologies for its experimental determination, and relevant reaction pathways.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 2574-25-6 | [1][2] |

| Molecular Formula | C6H14ClO3P | [1][2] |

| Molecular Weight | 200.60 g/mol | [1] |

| Appearance | Clear, colorless to yellowish liquid | [3] |

| Boiling Point | 49-53 °C at ~0.1 mmHg | [2] |

| Density | ~1.135 g/cm³ (predicted) | [3] |

| Refractive Index | n20/D 1.417 | [2] |

| Stability | Moisture sensitive, Hygroscopic | [2][3] |

Solubility of this compound in Organic Solvents

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure and available qualitative descriptions, its general solubility behavior can be characterized. This compound is a polar molecule, and its solubility is governed by the principle of "like dissolves like". It is generally soluble in polar aprotic and some polar protic organic solvents.

| Solvent | Qualitative Solubility | Reference |

| Alcohols (e.g., Methanol, Ethanol, Isopropanol) | Soluble | [3] |

| Ethers (e.g., Diethyl Ether, Tetrahydrofuran) | Soluble | [3] |

| Chloroform | Slightly Soluble | [4] |

| Ethyl Acetate | Slightly Soluble | [4] |

| Water | Insoluble | [3] |

It is important to note that the term "soluble" is qualitative. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a liquid solute like this compound in an organic solvent. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvent (e.g., acetone, dichloromethane, toluene)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Gas chromatograph with a suitable detector (e.g., flame ionization detector - FID or a phosphorus-specific detector) or a high-performance liquid chromatograph (HPLC)

-

Syringes and filters (0.45 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial or flask.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow any undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any suspended micro-droplets of the undissolved solute.

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated GC or HPLC method.

-

Construct a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its instrument response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Synthesis and Reactivity of this compound

This compound is a versatile phosphorylating agent. Its synthesis and a typical phosphorylation reaction are outlined below.

Synthesis of this compound

References

- 1. Diisopropyl Phosphorochloridate | C6H14ClO3P | CID 164989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 2574-25-6 [chemicalbook.com]

- 5. BJOC - Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]

- 6. CN100432082C - Synthesis method of chloro diisopropyl phosphine - Google Patents [patents.google.com]

In-Depth Technical Guide to the Safety of Diisopropyl Chlorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for diisopropyl chlorophosphate (CAS No. 2574-25-6), a highly toxic organophosphorus compound. The information is intended for professionals in research and drug development who may handle this substance. This document summarizes key quantitative data, outlines emergency procedures, and provides representative experimental protocols.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][2] It is moisture-sensitive and should be handled under an inert atmosphere.[2]

| Property | Value | Source |

| Molecular Formula | C6H14ClO3P | [1][3] |

| Molecular Weight | 200.60 g/mol | [3] |

| Appearance | Clear colorless to light yellow liquid | [1][2] |

| Boiling Point | 49-53°C at ~0.1 mmHg | [2] |

| Density | ~1.136 g/cm³ | [2] |

| Flash Point | 83.8°C | [2] |

| Vapor Pressure | 0.101 mmHg at 25°C | [2] |

| Refractive Index | n20/D 1.417 | [2][4] |

| Solubility | Soluble in alcohol, ether, and organic solvents; insoluble in water. | [1] |

Hazard Identification and Classification

This compound is classified as a highly toxic substance. It is fatal if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[3][4]

| Hazard Classification | Category | GHS Code |

| Acute Toxicity, Oral | 2 | H300 |

| Acute Toxicity, Dermal | 2 | H310 |

| Acute Toxicity, Inhalation | 2 | H330 |

| Skin Corrosion/Irritation | 1B | H314 |

| Serious Eye Damage/Eye Irritation | 1 | H314 |

Signal Word: Danger[4]

Hazard Statements:

-

H300 + H310 + H330: Fatal if swallowed, in contact with skin or if inhaled.[4]

-

H314: Causes severe skin burns and eye damage.[4]

Toxicological Data

Limited specific toxicological data for this compound is publicly available. The available information indicates extreme toxicity. For context, data for the closely related compound, diisopropyl fluorophosphate (B79755), is often cited and shows a high degree of toxicity.

| Endpoint | Value | Species | Route | Source |

| LD50 (Oral) | 2 mg/kg | Mouse | Oral | [5][6] |

| LD50 (Dermal) | >117 mg/kg | Rabbit | Dermal | [6] |

| LC50 (Inhalation) | 440 mg/m³/10M | Mouse | Inhalation | [6] |

| LC50 (Inhalation) | 360 mg/m³/10M | Rat | Inhalation | [6] |

Note: The toxicity data presented is for Diisopropyl fluorophosphate (CAS 55-91-4) as a closely related analogue.[5][6] Extreme caution should be exercised as this compound is expected to have a similar toxicity profile.

Experimental Protocols (Representative)

Acute Oral Toxicity - OECD Test Guideline 425 (Up-and-Down Procedure)

This test is used to determine the median lethal dose (LD50) of a substance when administered orally.

-

Principle: A sequential dosing of animals (typically rats or mice) is performed, one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. The LD50 is calculated using the likelihood of the observed outcomes.

-

Animal Selection: Healthy, young adult animals of a single sex (usually females, as they are often slightly more sensitive) are used.

-

Housing and Feeding: Animals are housed in appropriate conditions with standard diet and water ad libitum. They are fasted prior to dosing.

-

Dose Formulation: The test substance is typically administered in a constant volume via gavage. The vehicle should be inert (e.g., corn oil, water).

-

Procedure:

-

A single animal is dosed at a level estimated to be near the LD50.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

-

This continues until stopping criteria are met (e.g., a number of reversals in outcome have occurred).

-

-

Data Analysis: The LD50 is calculated from the sequence of outcomes using a maximum likelihood method.

Acute Dermal Toxicity - OECD Test Guideline 402

This test assesses the toxicity of a substance when applied to the skin.

-

Principle: The substance is applied to a shaved area of the skin of several animals in a single dose.

-

Animal Selection: Healthy young adult animals (e.g., rats, rabbits) are used.

-

Procedure:

-

The fur is removed from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area of at least 10% of the body surface.

-

The treated area is covered with a porous gauze dressing and non-irritating tape.

-

The substance is kept in contact with the skin for 24 hours.

-

Animals are observed for signs of toxicity and mortality for 14 days.

-

-

Data Analysis: The LD50 is calculated, and observations of skin irritation are recorded.

Handling, Storage, and Emergency Procedures

Handling and Storage

-

Handling: Work should be conducted in a well-ventilated fume hood.[5] Avoid inhalation of vapor or mist and contact with skin and eyes.[1][5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep locked up or in an area accessible only to qualified or authorized persons.[5] The material is moisture-sensitive and should be stored under an inert atmosphere.[2] A recommended storage temperature is frozen (<0°C).

Emergency Response Workflows

The following diagrams illustrate the recommended procedures for emergencies involving this compound.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: The substance is combustible.[5] Upon heating, it may form explosive mixtures with air.[8] Hazardous decomposition products include carbon oxides, phosphorus oxides, and hydrogen chloride gas.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) from the supplier before handling this compound and ensure that a thorough risk assessment is conducted. All laboratory personnel must be trained on the specific hazards and handling procedures for this compound.

References

- 1. This compound [chembk.com]

- 2. lookchem.com [lookchem.com]

- 3. Diisopropyl Phosphorochloridate | C6H14ClO3P | CID 164989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Diethyl chlorophosphate | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Hazards and Handling of Diisopropyl Chlorophosphate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not replace a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) and institutional safety protocols before handling diisopropyl chlorophosphate.

This compound (CAS No. 2574-25-6) is a highly toxic organophosphorus compound utilized in chemical synthesis, particularly as a phosphorylating agent.[1] Its extreme toxicity necessitates stringent safety protocols and a thorough understanding of its hazardous properties to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the hazards associated with this compound and detailed precautions for its handling.

Hazard Identification and Classification

This compound is classified as acutely toxic and corrosive.[2] The primary routes of exposure are inhalation, skin contact, and ingestion, all of which can be fatal.[2] It is also classified as a substance that causes severe skin burns and eye damage.[2]

GHS Hazard Statements

-

H300: Fatal if swallowed[2]

-

H310: Fatal in contact with skin[2]

-

H330: Fatal if inhaled[2]

-

H314: Causes severe skin burns and eye damage[2]

Quantitative Hazard Data

Table 1: Hazard Summary of this compound

| Hazard Classification | GHS Category | Description |

| Acute Toxicity, Oral | Category 2 | Fatal if swallowed.[2] |

| Acute Toxicity, Dermal | Category 2 | Fatal in contact with skin.[2] |

| Acute Toxicity, Inhalation | Category 2 | Fatal if inhaled.[2] |

| Skin Corrosion/Irritation | Sub-category 1B | Causes severe skin burns and eye damage.[2] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphates, is the irreversible inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for the breakdown of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems. This overstimulation leads to a cholinergic crisis, characterized by a range of symptoms that can rapidly become life-threatening.

Caption: Mechanism of Acetylcholinesterase Inhibition.

Safe Handling and Storage

Due to its high toxicity, this compound must be handled with extreme caution in a controlled laboratory environment.

Engineering Controls

-

All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

A designated area within the laboratory should be established for the exclusive handling of this compound.

-

Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound:

-

Gloves: Wear two pairs of chemical-resistant gloves (e.g., a nitrile inner layer and a neoprene or butyl rubber outer layer). Change gloves immediately if contamination is suspected.

-

Eye Protection: Chemical splash goggles and a face shield are required.

-

Body Protection: A chemically resistant lab coat, apron, and closed-toe shoes are mandatory.

-

Respiratory Protection: A full-face respirator with a combination organic vapor/acid gas cartridge is recommended, especially when handling larger quantities or if there is a risk of aerosol generation. All respirator users must be fit-tested and trained.[2]

Storage

-

Store this compound in a tightly sealed, clearly labeled container.

-

The container should be placed in a secondary, unbreakable, and chemically resistant container.

-

Store in a designated, locked, and well-ventilated cabinet for highly toxic substances.

-

It is hygroscopic and moisture-sensitive; store under an inert atmosphere in a freezer at -20°C.[3]

Experimental Protocols